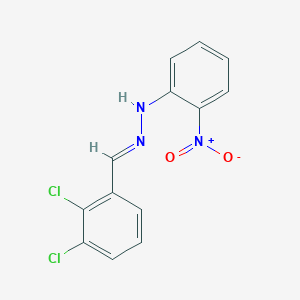
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with phthalimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反应分析
Types of Reactions
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form new products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while reduction reactions can produce amines or alcohols.
科学研究应用
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- 3-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenylacetamide
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-fluorobenzamide
Uniqueness
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets, making it a valuable tool in scientific research.
属性
分子式 |
C15H9ClN2O3 |
|---|---|
分子量 |
300.69 g/mol |
IUPAC 名称 |
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)15(18)21/h1-8H,(H,17,19) |
InChI 键 |
RCKVLSGVNQYHIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3-dichlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B325886.png)
![2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B325887.png)

![{3-[(2,3-Dichlorobenzylidene)amino]phenyl}methanol](/img/structure/B325889.png)
![3-iodo-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325891.png)
![3-iodo-N-[(2-methoxy-1-naphthyl)methylene]-4-methylaniline](/img/structure/B325892.png)
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B325893.png)


![N'-[1-(3-aminophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B325896.png)
![(6E)-6-[(3,5-dichloroanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325900.png)
![N-[4-(benzyloxy)benzylidene]-3,5-dimethylaniline](/img/structure/B325901.png)
![3,5-dichloro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325903.png)
![(2,4-Dichlorophenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B325904.png)
